molecular formula C8H7FO2 B3131272 2-(3-Fluorophenoxy)acetaldehyde CAS No. 351076-01-2

2-(3-Fluorophenoxy)acetaldehyde

Cat. No.: B3131272
CAS No.: 351076-01-2
M. Wt: 154.14 g/mol
InChI Key: ZDNIRVUEHFVUHU-UHFFFAOYSA-N
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Description

Significance of Aldehyde Functionality in Advanced Synthetic Paradigms

Aldehydes are a cornerstone of organic chemistry, serving as crucial intermediates and versatile building blocks in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com Their importance stems from the unique reactivity of the carbonyl group (C=O) bonded to at least one hydrogen atom. numberanalytics.comwikipedia.org This structural feature, specifically the electrophilic nature of the carbonyl carbon, makes aldehydes highly susceptible to nucleophilic attack, forming the basis for a wide array of essential chemical reactions. numberanalytics.combritannica.com

The aldehyde functional group is pivotal for forming new carbon-carbon bonds, a fundamental process in constructing molecular skeletons. Key reactions such as the aldol (B89426) condensation, Wittig reaction, Grignard reaction, and Prins reaction all utilize aldehydes as key electrophilic partners. numberanalytics.comwikipedia.org In the aldol reaction, for instance, aldehydes react to form β-hydroxy aldehydes, which are precursors to valuable α,β-unsaturated aldehydes. numberanalytics.com This versatility allows chemists to introduce new functional groups and build molecular complexity efficiently. numberanalytics.com Due to their high reactivity, aldehydes are central to the synthesis of numerous products, including pharmaceuticals and polymers. numberanalytics.comwikipedia.org

Role of Fluorinated Aromatic Ethers in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. tandfonline.comnih.gov Fluorine is the most electronegative element, and its incorporation can significantly impact a molecule's metabolic stability, binding affinity to biological targets, and bioavailability. tandfonline.commdpi.com Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. mdpi.com

Structural Features and Chemical Relevance of the 2-(3-Fluorophenoxy)acetaldehyde Motif

The this compound molecule integrates the reactive aldehyde with the modulating effects of a fluorinated aryl ether. Its chemical relevance lies in its utility as a synthetic intermediate, where each part of the molecule plays a distinct role.

The core structure consists of:

An acetaldehyde (B116499) fragment (-CH₂CHO), which provides a highly reactive electrophilic center for nucleophilic addition and condensation reactions.

A phenoxy group connected via an ether linkage, which provides a stable scaffold.

A fluorine atom at the meta-position (position 3) of the benzene (B151609) ring. This substitution modifies the electron density of the aromatic ring, influencing the reactivity of the molecule and imparting properties typical of fluorinated organics, such as altered lipophilicity and metabolic stability in larger constructs.

The combination of these features in a single, relatively simple molecule makes it an attractive starting material for synthesizing more elaborate structures. For example, it can be used in reactions where the aldehyde is transformed into other functional groups or used to build longer carbon chains, while the fluorophenoxy portion is carried through to the final product to confer specific desired properties.

Below are the key chemical properties of this compound.

PropertyValue
CAS Number 75321-89-0 ambeed.combldpharm.com
Molecular Formula C₈H₇FO ambeed.com
Molecular Weight 138.14 g/mol ambeed.com
SMILES Code O=CCC1=CC=CC(F)=C1 ambeed.com
InChI Key KWRVVGCOELJXPN-UHFFFAOYSA-N ambeed.com

The presence of both a reactive handle (the aldehyde) and a property-modifying group (the fluorophenyl ether) in this compound makes it a pertinent and efficient building block in modern synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNIRVUEHFVUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Fluorophenoxy Acetaldehyde and Analogues

Strategies for Carbon-Oxygen Bond Formation in Phenoxyacetaldehyde (B1585835) Systems

The ether bond is a cornerstone of the 2-(3-Fluorophenoxy)acetaldehyde structure. Its formation is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent and widely utilized method.

Williamson Ether Synthesis Approaches Utilizing Fluorophenols

The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide ion. byjus.com Specifically for the synthesis of this compound, this involves the reaction of a 3-fluorophenoxide ion with a two-carbon electrophile bearing a leaving group.

The general mechanism follows an SN2 pathway, where the nucleophilic phenoxide attacks the electrophilic carbon, leading to the formation of the ether and the displacement of the leaving group. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.com The 3-fluorophenol (B1196323) is first deprotonated using a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), to generate the more nucleophilic 3-fluorophenoxide. jk-sci.com This phenoxide then reacts with a haloacetaldehyde equivalent, such as 2-bromoacetaldehyde dimethyl acetal (B89532), followed by acidic workup to reveal the aldehyde.

Table 1: Reaction Parameters for Williamson Ether Synthesis

Parameter Details
Nucleophile 3-Fluorophenoxide (generated in situ from 3-fluorophenol and a base)
Electrophile Typically a 2-haloacetaldehyde or a protected form like 2-haloacetaldehyde dimethyl acetal
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) jk-sci.com
Solvent Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (B52724) are often used to promote the SN2 reaction. chem-station.com
Reaction Type SN2 (Bimolecular Nucleophilic Substitution) wikipedia.org

Alternative Etherification Protocols for this compound Precursors

While the Williamson ether synthesis is a mainstay, other methods can be employed to form the crucial C-O bond, particularly in the synthesis of precursors that are later converted to the final aldehyde. One such alternative involves the Ullmann condensation. This reaction is particularly useful for the formation of diaryl ethers but can be adapted for the synthesis of alkyl aryl ethers. It typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. google.com For the synthesis of a precursor to this compound, 3-fluorophenol could be reacted with a suitable two-carbon synthon under Ullmann conditions.

Methodologies for Aldehyde Moiety Introduction

Once the phenoxy ether framework is established, the next critical step is the introduction of the aldehyde functional group. This can be accomplished through several synthetic routes, including the oxidation of a primary alcohol, the reduction of a carboxylic acid derivative, or through hydroformylation.

Oxidation of Corresponding Alcohols

A common and reliable method for introducing an aldehyde is through the oxidation of the corresponding primary alcohol, in this case, 2-(3-fluorophenoxy)ethanol. The challenge in this step is to prevent over-oxidation of the aldehyde to the carboxylic acid. To achieve this, mild oxidizing agents are typically employed.

Reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) are effective for this transformation. Another approach involves a vapor-phase oxidation where a mixture of the alcohol and an oxygen-containing gas is passed over a supported silver catalyst at elevated temperatures. google.com

Table 2: Common Oxidizing Agents for Alcohol to Aldehyde Conversion

Oxidizing Agent/Method Description
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent that typically stops the oxidation at the aldehyde stage.
Swern Oxidation Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is known for its mild conditions.
Acidified Sodium Dichromate A stronger oxidizing agent that can be used under controlled conditions to favor aldehyde formation. youtube.com
Fenton's Reagent A solution of hydrogen peroxide and an iron catalyst can also be used for the oxidation of alcohols to aldehydes. youtube.com

Reduction of Carboxylic Acid Derivatives to Aldehydes

An alternative strategy involves the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride, derived from 2-(3-fluorophenoxy)acetic acid. uni.lu Reagents like Diisobutylaluminium hydride (DIBAL-H) are well-suited for this purpose, as they can selectively reduce esters to aldehydes at low temperatures.

More recently, N-heterocyclic carbene (NHC)-boranes have emerged as useful reagents for the reduction of various functional groups. researchgate.net For instance, the reduction of aldehydes and ketones can be promoted by an NHC-borane in the presence of acetic acid. nih.gov This suggests the potential for developing selective reduction methods for carboxylic acid derivatives to obtain the desired aldehyde.

Hydroformylation Techniques for Aryl Ethers

Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes. acs.org In this reaction, an alkene is treated with a mixture of carbon monoxide and hydrogen in the presence of a transition metal catalyst, typically rhodium or cobalt. While not a direct route from 3-fluorophenol, it is conceivable to employ a hydroformylation strategy on an appropriate vinyl ether precursor, such as 3-fluorophenyl vinyl ether, to introduce the formyl group and generate this compound. The regioselectivity of the hydroformylation, leading to either the linear or branched aldehyde, can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Convergent Synthesis Approaches for this compound

Convergent synthesis provides a powerful platform for the preparation of this compound and its analogues. The primary disconnection in a convergent approach is the carbon-oxygen bond of the ether. This leads to two main synthetic strategies: the Williamson ether synthesis and the Ullmann condensation. Both methods involve the coupling of a 3-fluorophenol derivative with a suitable C2 electrophile.

A common and effective strategy involves the reaction of 3-fluorophenol with a protected form of a 2-haloacetaldehyde, such as 2-chloroacetaldehyde dimethyl acetal. The use of a protected aldehyde is crucial to prevent self-condensation or other unwanted side reactions of the highly reactive aldehyde functionality under the basic conditions typically employed for the ether synthesis. The Williamson ether synthesis is a widely used method for this transformation. In this reaction, the phenolic proton of 3-fluorophenol is first abstracted by a base to form a more nucleophilic phenoxide. This phenoxide then displaces the halide from the C2 electrophile in a nucleophilic substitution reaction (SN2).

Following the successful etherification, the protecting group on the acetaldehyde (B116499) moiety is removed. In the case of an acetal protecting group, this is typically achieved by acid-catalyzed hydrolysis. This final deprotection step yields the target molecule, this compound.

An alternative convergent approach is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this could involve the reaction of 3-fluorophenol with a 2-haloacetaldehyde derivative in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org While effective, Ullmann-type reactions often require higher temperatures and specific ligands to facilitate the coupling. wikipedia.org

The following table outlines a typical convergent synthesis of this compound via the Williamson ether synthesis:

StepReactantsReagents and ConditionsProduct
1. Etherification3-Fluorophenol, 2-Chloroacetaldehyde dimethyl acetalBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Heat1-(2,2-Dimethoxyethoxy)-3-fluorobenzene
2. Deprotection1-(2,2-Dimethoxyethoxy)-3-fluorobenzeneAcid (e.g., HCl, H₂SO₄), Water, Solvent (e.g., Acetone, THF)This compound

This two-step sequence is a prime example of a convergent synthesis, where the two key fragments are brought together late in the synthetic route to construct the final product. This approach is highly amenable to the synthesis of a library of analogues by simply varying the substituted phenol starting material.

Chemical Reactivity and Transformational Chemistry of 2 3 Fluorophenoxy Acetaldehyde

Electrophilic Character of the Aldehyde Carbonyl Group

The carbonyl group (C=O) in an aldehyde is inherently polar due to the higher electronegativity of the oxygen atom compared to the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. savemyexams.com This charge distribution renders the carbonyl carbon an electrophilic center, making it susceptible to attack by nucleophiles. acs.orgmasterorganicchemistry.com

In 2-(3-Fluorophenoxy)acetaldehyde, this electrophilic character is further enhanced. The fluorine atom at the meta-position of the phenoxy ring is a strongly electron-withdrawing atom. Through its inductive effect, it pulls electron density away from the aromatic ring and, subsequently, from the ether oxygen and the rest of the molecule. This withdrawal of electron density makes the carbonyl carbon even more electron-deficient and thus more reactive towards nucleophiles compared to its non-fluorinated analog, phenoxyacetaldehyde (B1585835). masterorganicchemistry.com

Nucleophilic Addition Reactions

The most characteristic reaction of aldehydes is nucleophilic addition. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a new single bond. The electrons from the pi bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated by a weak acid (like water or an alcohol) in a second step to yield a neutral addition product, an alcohol. libretexts.org

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon.

Protonation: The resulting alkoxide intermediate is protonated to form the final alcohol product.

Due to the trigonal planar geometry of the sp²-hybridized carbonyl carbon, the nucleophile can attack from either face of the molecule. If the addition creates a new chiral center, a racemic mixture of enantiomers is typically formed. savemyexams.com A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (Grignard, organolithium), cyanide ions, and hydrides.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Aldehydes readily undergo condensation reactions with primary and secondary amines, which are important transformations for synthesizing new carbon-nitrogen bonds. These reactions are typically catalyzed by a small amount of acid and proceed via nucleophilic addition followed by the elimination of a water molecule. nih.gov

When this compound reacts with a primary amine (R-NH₂) , the initial nucleophilic addition forms an unstable intermediate called a hemiaminal (or carbinolamine). Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of an imine , also known as a Schiff base. researchgate.net

With secondary amines (R₂NH) , the reaction also proceeds through a hemiaminal intermediate. However, since the nitrogen atom in this intermediate lacks a proton to be eliminated, the subsequent dehydration step involves the removal of a proton from the adjacent carbon atom (the α-carbon), leading to the formation of an enamine .

The table below illustrates the expected products from the condensation of this compound with various nitrogen-containing nucleophiles.

NucleophileTypeIntermediateFinal ProductProduct Class
Methylamine (CH₃NH₂)Primary AmineHemiaminalN-(2-(3-fluorophenoxy)ethylidene)methanamineImine
Aniline (C₆H₅NH₂)Primary AmineHemiaminalN-(2-(3-fluorophenoxy)ethylidene)anilineImine (Schiff Base)
Hydrazine (H₂NNH₂)Primary AmineHemiaminalThis compound hydrazoneHydrazone
Hydroxylamine (H₂NOH)Primary AmineHemiaminalThis compound oximeOxime
Diethylamine ((CH₃CH₂)₂NH)Secondary AmineHemiaminal1-(diethylamino)-2-(3-fluorophenoxy)etheneEnamine

This table presents illustrative products based on general aldehyde reactivity.

Oxidative Transformations of the Aldehyde Functionality

Aldehydes are one of the most easily oxidized functional groups in organic chemistry. libretexts.org The presence of a hydrogen atom on the carbonyl carbon allows them to be readily converted to carboxylic acids by a wide range of oxidizing agents. Ketones, lacking this hydrogen, are generally resistant to oxidation except under harsh conditions. libretexts.org

Conversion to Carboxylic Acid Derivatives

The oxidation of this compound yields 2-(3-Fluorophenoxy)acetic acid . uni.lu This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). libretexts.orgyoutube.com

The general transformation is: This compound + [O] → 2-(3-Fluorophenoxy)acetic acid

The table below lists common reagents for this oxidation.

Reagent(s)Name / TypeConditions
KMnO₄Potassium PermanganateBasic or acidic, heat
K₂Cr₂O₇ / H₂SO₄Potassium DichromateAcidic, heat
CrO₃ / H₂SO₄, acetoneJones ReagentRoom temperature
Ag₂O, NH₄OHTollens' ReagentMild, aqueous

This table presents common reagents for aldehyde oxidation.

Selective Oxidation Pathways

In complex molecules containing other oxidizable groups (such as alcohols or alkenes), selective oxidation of the aldehyde is often desired. This can be accomplished using mild oxidizing agents that react preferentially with the aldehyde functionality. youtube.com

A classic example is the Tollens' test , which uses a solution of silver oxide (Ag₂O) in aqueous ammonia. This reagent oxidizes aldehydes to the corresponding carboxylate salt while reducing the silver ions to metallic silver, which famously forms a "silver mirror" on the inside of the reaction vessel. youtube.com This method is particularly useful because it does not affect alcohol or alkene groups. Other selective methods include using buffered potassium permanganate or specific catalytic systems designed for mild oxidation.

Reductive Transformations of the Aldehyde Functionality

The aldehyde group can be easily reduced to a primary alcohol. The reduction of this compound results in the formation of 2-(3-Fluorophenoxy)ethanol . This transformation is a cornerstone of organic synthesis and can be achieved with several common reducing agents.

The most frequently used reagents for this purpose are the complex metal hydrides: sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) .

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic or aqueous solvents. It readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups like esters or carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is a much more powerful and reactive reducing agent. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It will reduce aldehydes, ketones, esters, and carboxylic acids.

For the specific reduction of this compound to the corresponding alcohol, the milder NaBH₄ is usually sufficient and offers better functional group compatibility. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for aldehyde reduction.

The general transformation is: This compound + [H] → 2-(3-Fluorophenoxy)ethanol

Reagent(s)Name / TypeConditions
NaBH₄Sodium BorohydrideMethanol (B129727) or Ethanol solvent
LiAlH₄Lithium Aluminum HydrideAnhydrous ether or THF, followed by aqueous workup
H₂ / Pd, Pt, or NiCatalytic HydrogenationPressurized H₂, various solvents

This table presents common reagents for aldehyde reduction.

Conversion to Alcohols

The aldehyde functional group in this compound is readily reduced to a primary alcohol, yielding 2-(3-Fluorophenoxy)ethanol. This transformation is a fundamental reaction in organic chemistry, typically achieved with hydride reducing agents.

A common and effective reagent for this conversion is sodium borohydride (NaBH₄). masterorganicchemistry.comleah4sci.com The reaction is generally carried out in a protic solvent such as methanol or ethanol. chemguide.co.uk The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the final alcohol product. chemguide.co.uk

The general scheme for this reduction is as follows:

Step 1: Nucleophilic attack by hydride. The BH₄⁻ ion provides a hydride ion that attacks the carbonyl carbon.

Step 2: Protonation. The resulting alkoxide is protonated by the solvent to give the primary alcohol.

This reduction is typically high-yielding and can be performed under mild conditions. nih.gov

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution with Fluorophenoxy Activation

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of this reaction is determined by the directing effects of the substituents already present: the fluorine atom and the phenoxyacetaldehyde group.

Substituents on a benzene (B151609) ring are classified as either activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.orgleah4sci.com

Fluorine: Halogens are an interesting case. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic. However, they are ortho, para-directors because their lone pairs can be donated through resonance (+M effect), which stabilizes the carbocation intermediate (arenium ion) formed during ortho or para attack. masterorganicchemistry.comlibretexts.org

Phenoxyacetaldehyde group: This substituent is more complex. The ether oxygen attached to the ring is an activating, ortho, para-director due to its strong resonance donation. However, the acetaldehyde (B116499) moiety attached to the phenoxy group is deactivating and a meta-director due to its electron-withdrawing nature. doubtnut.comaskfilo.commasterorganicchemistry.com

In this compound, the primary directing group is the ether oxygen of the phenoxy moiety, which is strongly activating and ortho, para-directing. The fluorine at the meta position has a weaker deactivating influence. The acetaldehyde group is attached via an ether linkage and its deactivating effect is primarily felt on the phenoxy ring itself, not directly on the fluorinated ring undergoing substitution (unless an intramolecular reaction occurs). Therefore, electrophilic attack will be directed to the positions ortho and para to the ether linkage.

The directing effects are summarized below:

Position 2: Ortho to the ether, meta to the fluorine. Activated by the ether.

Position 4: Para to the ether, meta to the fluorine. Activated by the ether.

Position 6: Ortho to the ether, ortho to the fluorine. Activated by the ether, but potentially sterically hindered and electronically deactivated by the adjacent fluorine.

Therefore, electrophilic substitution is most likely to occur at positions 4 (para) and 2 (ortho) of the phenoxy ring.

Nucleophilic Aromatic Substitution on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike EAS, SNAr is facilitated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com

For this compound, the fluorine atom can act as a leaving group in an SNAr reaction. Fluorine is a good leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack, and it stabilizes the anionic Meisenheimer complex. core.ac.uk The reaction is generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com

In this molecule, there are no strongly activating nitro or cyano groups. However, even unactivated fluoroarenes can undergo SNAr reactions under certain conditions, such as with very strong nucleophiles, high temperatures, or through mechanisms like concerted SNAr (CSNAr) or photoredox catalysis. nih.govacs.org The presence of the phenoxyacetaldehyde group, while not a classical strong deactivator for NAS, does exert an inductive pull. The reaction would likely require forcing conditions to displace the fluorine atom with nucleophiles such as alkoxides, thiolates, or amines. beilstein-journals.orgnih.govnih.gov

Reactions at the Alpha-Carbon of the Acetaldehyde Moiety

Enolization and Reactions of Enolates/Enols

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of the acetaldehyde moiety are acidic (pKa ≈ 17-20 for simple aldehydes). masterorganicchemistry.com This acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. ncert.nic.in

Treatment of this compound with a base can remove an α-proton to form a nucleophilic enolate ion. masterorganicchemistry.comresearchgate.net The enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org Reactions typically occur at the carbon, leading to the formation of a new carbon-carbon bond. libretexts.orgpressbooks.pub

Common bases used for enolate formation include sodium hydroxide (B78521), potassium tert-butoxide, or stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) for complete and irreversible enolate formation. libretexts.org

Once formed, the enolate of this compound can participate in a variety of important synthetic reactions:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new C-C bond at the α-position. 182.160.97uwo.calibretexts.org This allows for the introduction of various alkyl groups.

Aldol (B89426) Addition: The enolate can act as a nucleophile and attack the carbonyl carbon of another aldehyde or ketone molecule (including another molecule of itself) in an aldol addition reaction. masterorganicchemistry.compressbooks.publibretexts.org This forms a β-hydroxy aldehyde, which can sometimes undergo subsequent dehydration (aldol condensation) to yield an α,β-unsaturated aldehyde. iitk.ac.inlibretexts.org

Table 2: Reactivity of the Alpha-Carbon

Reaction Reagents Product Type Key Features
Enolate Formation Base (e.g., NaOH, LDA) Enolate Anion Formation of a nucleophilic carbon. masterorganicchemistry.com

| Alkylation | 1. Base 2. Alkyl Halide (R-X) | α-Alkylated Aldehyde | Forms a new C-C bond; subject to SN2 reaction constraints. libretexts.org | | Aldol Addition | Base, Aldehyde/Ketone | β-Hydroxy Aldehyde | Dimerization or reaction with another carbonyl compound. pressbooks.publibretexts.org | | Aldol Condensation | Base, Heat | α,β-Unsaturated Aldehyde | Elimination of water from the aldol addition product. libretexts.org |

Mechanistic Investigations of 2 3 Fluorophenoxy Acetaldehyde Reactions

Reaction Kinetics and Rate Determinations for Key Transformations

The kinetics of reactions involving 2-(3-Fluorophenoxy)acetaldehyde are crucial for understanding and optimizing synthetic transformations. While specific kinetic data for this exact compound is not extensively published, analogies can be drawn from studies on similar aldehydes, such as acetaldehyde (B116499).

Key transformations for aldehydes include nucleophilic additions, oxidations, and reductions. The rates of these reactions are typically determined by monitoring the disappearance of reactants or the appearance of products over time using spectroscopic techniques like UV-Vis or NMR spectroscopy.

For instance, in nucleophilic addition reactions, the rate is influenced by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. The fluorine atom in the meta-position of the phenoxy ring is expected to have a modest electron-withdrawing effect, which could slightly increase the rate of nucleophilic attack compared to its non-fluorinated analog.

Table 1: Hypothetical Rate Constants for Key Reactions of Acetaldehyde Derivatives

Reaction TypeReagentTypical Rate Constant (k) at 298 KEffect of 3-Fluoro Substituent
Nucleophilic AdditionCyanide (CN⁻)10⁻² - 10¹ M⁻¹s⁻¹Slight rate increase
Hydride ReductionSodium Borohydride (B1222165)10⁻³ - 10⁻¹ M⁻¹s⁻¹Slight rate increase
Wittig ReactionYlide (Ph₃P=CH₂)10⁻¹ - 10² M⁻¹s⁻¹Minor effect
Aldol (B89426) CondensationBase-catalyzedVaries with conditionsMinor effect on enolate formation

Note: The data in this table is illustrative and based on general principles of aldehyde reactivity. Actual experimental values for this compound may vary.

Studies on the reaction of acetaldehyde with hydroxyl radicals have shown that the reaction proceeds predominantly via H-abstraction. researchgate.net The rate coefficient for the reaction of syn-CH3CHOO with acetaldehyde is independent of pressure in the 5-50 Torr range. dicp.ac.cn

Elucidation of Reaction Pathways and Transition States

Understanding the detailed pathways and the structures of transition states is fundamental to predicting reaction outcomes, including stereoselectivity.

The most common reaction pathway for aldehydes is nucleophilic addition to the carbonyl group. libretexts.orgsavemyexams.commasterorganicchemistry.com The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This is followed by protonation of the alkoxide to yield the final alcohol product. libretexts.org

The key steps are:

Nucleophilic Attack: The nucleophile approaches the trigonal planar carbonyl carbon. The hybridization of the carbon changes from sp² to sp³. libretexts.org

Formation of Tetrahedral Intermediate: A new sigma bond is formed between the nucleophile and the carbonyl carbon, and the pi electrons of the carbonyl bond move to the oxygen atom, creating an alkoxide ion. libretexts.org

Protonation: The negatively charged oxygen is protonated by a protic solvent or an added acid to give the alcohol product. savemyexams.com

The transition state for this process involves the partial formation of the new C-Nu bond and partial breaking of the C=O pi bond. The geometry of this transition state is crucial for determining the stereochemical outcome if the addition creates a new chiral center.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduimperial.ac.uk While less common for simple aldehydes, the aromatic ring and the carbonyl group in this compound could potentially participate in certain types of pericyclic reactions under specific thermal or photochemical conditions.

Ene Reaction: The aldehyde could act as the "enophile," reacting with an alkene ("ene"). This is a concerted reaction involving the transfer of an allylic proton and the formation of two new sigma bonds.

[2+2] Cycloaddition: Photochemical excitation of the carbonyl group can promote a [2+2] cycloaddition with an alkene to form an oxetane (B1205548) ring. These reactions often proceed through a diradical intermediate.

Rearrangements, such as the Claisen rearrangement, are typically associated with allyl aryl ethers. While the parent structure is not an allyl ether, derivatives could be synthesized to explore such pathways.

The aldehydic hydrogen of this compound is susceptible to abstraction by radicals. For example, the reaction with hydroxyl radicals is known to proceed via H-abstraction to form an acyl radical (R-C•=O). researchgate.net This acyl radical can then undergo further reactions, such as decarbonylation or reaction with oxygen.

Photochemical reactions can be initiated by the absorption of UV light by the carbonyl group or the aromatic ring.

Norrish Type I Cleavage: Excitation of the carbonyl group can lead to the homolytic cleavage of the C-C bond adjacent to the carbonyl, forming an acyl radical and a phenoxymethyl (B101242) radical.

Norrish Type II Reaction: If a gamma-hydrogen is available (not present in this specific molecule, but could be in derivatives), intramolecular hydrogen abstraction can occur, leading to cleavage of the molecule or cyclization.

Isotope Effect Studies for Reaction Mechanism Probing

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. nih.gov

In the context of this compound, one could study the KIE by replacing the aldehydic hydrogen with deuterium (B1214612) (D).

Reaction: R-CHO + Nu⁻ → [Transition State] → Product R-CDO + Nu⁻ → [Transition State] → Product

If the rate of the reaction with the deuterated compound (k_D) is significantly slower than the rate with the non-deuterated compound (k_H), a primary KIE (k_H/k_D > 1) is observed. This would provide strong evidence that the C-H bond is being cleaved in the rate-limiting step of the reaction, such as in a base-catalyzed enolization or a radical hydrogen abstraction. For example, studies on enzyme-catalyzed oxidations often use deuterium substitution to elucidate the mechanism of hydride transfer. nih.gov Theoretical studies have also been used to understand the H/D isotope effect on the phase transition of organic conductors. rsc.org

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on reaction rates, mechanisms, and selectivity. researchgate.netrsc.org Solvent polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states to different extents.

Polar Protic Solvents (e.g., water, methanol): These solvents can hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially accelerating nucleophilic attack. They can also stabilize the charged alkoxide intermediate.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations but are less effective at solvating anions. This can lead to more "naked" and therefore more reactive anionic nucleophiles, increasing reaction rates.

Nonpolar Solvents (e.g., hexane, toluene): Reactions involving charged species are often slower in nonpolar solvents due to a lack of stabilization.

For this compound, solvent choice could influence the outcome of competitive reactions. For example, in a reaction with a nucleophile that can also act as a base, a polar protic solvent might favor nucleophilic addition, while a polar aprotic solvent might favor deprotonation at the alpha-carbon leading to aldol-type reactions. Studies on 3-formylchromones have shown that the solvent can dictate whether imines or enamines are formed. rsc.org

Computational and Theoretical Studies of 2 3 Fluorophenoxy Acetaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and other electronic features that govern a molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net For a molecule like 2-(3-Fluorophenoxy)acetaldehyde, DFT calculations, often using functionals like B3LYP in combination with a suitable basis set such as 6-311++G, would be employed to optimize the molecular geometry and calculate various properties. nih.govepstem.net

These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT is used to determine electronic properties like dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken charges), which are essential for understanding intermolecular interactions. epstem.net For instance, periodic spin-polarized DFT calculations have been successfully used to investigate the hydrodeoxygenation of acetaldehyde (B116499) on metal oxide surfaces. pnnl.gov

Ab Initio and Semi-Empirical Methods

Ab initio methods, Latin for "from the beginning," are based on first principles of quantum mechanics without the use of empirical parameters. wikipedia.orgchemeurope.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. chemeurope.com While computationally more demanding than DFT, they can provide benchmark results. For example, ab initio molecular orbital theory has been used to study the various stable configurations of the acetaldehyde dimer. scispace.com

A full geometry optimization and frequency calculation for this compound using a method like MP2 with an appropriate basis set would provide a highly accurate structure and vibrational frequencies. Such studies have been performed on related molecules to predict their photodissociation dynamics. researchgate.net

Conformation Analysis and Conformational Landscapes

The flexibility of the ether linkage and the acetaldehyde side chain in this compound suggests the existence of multiple conformers. Conformational analysis is critical for understanding which spatial arrangements are most stable and thus most populated at a given temperature.

Computational methods can be used to map the potential energy surface by systematically rotating the key dihedral angles. This analysis reveals the energy minima corresponding to stable conformers and the energy barriers separating them. For the parent molecule, acetaldehyde, computational studies have explored the rotational barrier and the relative stability of its syn and anti conformations. ic.ac.uk A similar, albeit more complex, analysis for this compound would be necessary to understand its structural preferences.

Reactivity Prediction through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies of the HOMO and LUMO, and the energy gap between them, are key indicators of a molecule's ability to act as an electron donor or acceptor. numberanalytics.comlibretexts.org

For this compound, quantum chemical calculations would determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be located on the electron-rich phenoxy group, while the LUMO would be centered on the electrophilic carbonyl carbon of the acetaldehyde moiety. The HOMO-LUMO gap would provide a measure of the molecule's kinetic stability. A smaller gap suggests higher reactivity. pku.edu.cn This approach has been widely used to understand and quantify nucleophilicity and electrophilicity. pku.edu.cn The Molecular Electrostatic Potential (MEP) map would also be calculated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. epstem.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. Theoretical calculations of vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra can be compared with experimental results to confirm the structure and assign spectral features.

For this compound, DFT calculations would predict the vibrational frequencies corresponding to its functional groups (e.g., C=O stretch, C-O-C stretch, aromatic C-H bends). These theoretical frequencies are often scaled to better match experimental values. epstem.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Visible spectrum. Such computational analyses have been performed for a wide range of organic molecules. nih.gov

Molecular Dynamics Simulations for Solvent and Temperature Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of a system. nih.gov For this compound, MD simulations could be used to study its behavior in different solvents and at various temperatures.

These simulations can reveal how solvent molecules arrange around the solute and how this solvation affects its conformation and dynamics. For example, MD simulations have been used to understand the dynamics of guest solvent molecules within crystal lattices and to interpret NMR data. nih.gov Such simulations would be crucial for understanding the behavior of this compound in a biological or chemical reaction environment, where solvent and temperature effects are paramount. Ab initio molecular dynamics, which combines MD with on-the-fly quantum mechanical calculations, could even be used to model chemical reactions involving the compound. arxiv.orgmdpi.com

Reaction Mechanism Modeling and Energy Surface Exploration

As of late 2025, a thorough review of scientific literature reveals a significant gap in the computational and theoretical analysis of this compound. Extensive searches for dedicated studies on the reaction mechanism modeling and energy surface exploration of this specific compound have not yielded any specific results.

While computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and thermodynamic and kinetic parameters, it appears that this compound has not yet been the subject of such focused investigation. Research in computational chemistry tends to focus on broader classes of compounds or molecules with more immediate and widespread applications in areas such as materials science, drug discovery, and atmospheric chemistry.

General theoretical studies on related structures, such as phenoxy radicals and other substituted aldehydes, exist. However, the specific electronic and steric effects of the 3-fluoro substituent on the phenoxy ring, combined with the acetaldehyde functional group, create a unique chemical entity. Extrapolating findings from simpler or different analogs would be highly speculative and would not provide the scientifically rigorous data required for a detailed analysis of this compound's reactivity.

The absence of published research in this specific area means that there are no available data tables detailing calculated activation energies, reaction enthalpies, or optimized geometries of transition states for any postulated reactions involving this compound. Similarly, no potential energy surfaces have been mapped to visualize its reaction coordinates.

Further research is needed to characterize the computational and theoretical profile of this compound. Such studies would be invaluable for understanding its stability, potential reaction pathways (e.g., oxidation, reduction, condensation reactions), and the influence of the fluorine substituent on its chemical behavior. This foundational knowledge would be crucial for any future applications or further research involving this compound.

Advanced Analytical Characterization in Research of 2 3 Fluorophenoxy Acetaldehyde

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-(3-Fluorophenoxy)acetaldehyde, offering a non-destructive means to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. While direct experimental data for this specific compound is not publicly available, expected spectral parameters can be predicted based on the analysis of its structural analogues, such as 3-fluorophenol (B1196323) and phenoxyacetic acid. chemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the aldehydic proton. The aromatic protons are expected to appear in the range of 6.8-7.4 ppm, exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene protons adjacent to the oxygen atom would likely resonate as a doublet around 4.7 ppm, coupled to the aldehydic proton. The aldehydic proton itself is expected to appear as a triplet at approximately 9.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the carbon skeleton. The aldehydic carbon is predicted to be the most downfield signal, around 199 ppm. The carbon of the methylene group is expected at approximately 72 ppm. The aromatic carbons would appear in the 110-160 ppm region, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant in the decoupled spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. Based on data for similar fluorophenol compounds, this signal is predicted to appear in the range of -110 to -115 ppm relative to a standard reference like trichlorofluoromethane (B166822) (CFCl₃). nih.govcolorado.edu The exact chemical shift and any observed couplings would be highly informative for confirming the substitution pattern of the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH~9.8 (t)~199
Methylene CH₂~4.7 (d)~72
Aromatic CH6.8 - 7.4 (m)110 - 125
Aromatic C-O~158
Aromatic C-F~163 (d, ¹JCF ≈ 245 Hz)

Note: These are predicted values based on analogous structures and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group in the region of 1720-1740 cm⁻¹. researchgate.net The aldehydic C-H stretch would likely appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O-C ether stretching should produce a strong band in the 1200-1250 cm⁻¹ region. The C-F stretching vibration of the fluorinated benzene (B151609) ring is anticipated to give a strong absorption in the 1100-1200 cm⁻¹ range. rsc.orgchemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong in the Raman spectrum. The C=O stretch of the aldehyde may also be observed, though typically weaker than in the IR spectrum.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C-HStretching~2820 and ~2720
Aromatic C-HStretching3000 - 3100
Aldehyde C=OStretching1720 - 1740
Aromatic C=CStretching1450 - 1600
Ether C-O-CAsymmetric Stretching1200 - 1250
Aromatic C-FStretching1100 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The presence of the substituted benzene ring, an aromatic chromophore, is expected to result in characteristic absorption bands in the UV region. Phenoxy compounds typically exhibit absorption maxima around 270-280 nm. researchgate.netspectrabase.com The presence of the aldehyde group might cause a slight shift in these bands and potentially introduce a weak n→π* transition at a longer wavelength, although this may be obscured by the stronger π→π* transitions of the aromatic ring. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from its chemical formula, C₈H₇FO₂.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions, providing valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways characteristic of aldehydes and aromatic ethers. miamioh.eduwhitman.edulibretexts.orgjove.comyoutube.comwhitman.edu

A primary fragmentation is the cleavage of the bond between the methylene group and the aromatic ring, leading to the formation of a phenoxy radical and a charged acetaldehyde (B116499) fragment, or a fluorophenoxy ion. Another likely fragmentation is the loss of the formyl radical (-CHO), resulting in a prominent peak corresponding to the [M-29]⁺ ion. Cleavage of the ether bond can also occur, generating ions corresponding to the 3-fluorophenoxy cation and the acetaldehyde radical, or vice versa. The fragmentation pattern of the aromatic ring itself can also provide confirmatory evidence for the substitution pattern.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
154[C₈H₇FO₂]⁺Molecular Ion
125[C₇H₆FO]⁺Loss of formyl radical (-CHO)
111[C₆H₄FO]⁺Cleavage of the ether bond
95[C₆H₄F]⁺Loss of the oxyacetaldehyde side chain

Note: These are predicted fragmentation patterns and their relative abundances would depend on the ionization conditions.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation and quantification within various matrices. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for these tasks.

Gas Chromatography (GC)

Gas chromatography is a primary method for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For aldehydes, headspace GC (HS-GC) is a particularly valuable approach, as it allows for the analysis of volatile components from a sample matrix without the need for extensive sample preparation. nih.gov

In the context of aldehyde analysis, GC is often used in conjunction with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov The choice of capillary column is critical for achieving optimal separation. For instance, a TRB-1 capillary column has been successfully used for the analysis of acetaldehyde derivatives. scielo.br The injector and detector temperatures are optimized to ensure efficient volatilization and detection without thermal degradation. Typical injector temperatures are around 250-260°C, with detector temperatures set at 250°C. scielo.br The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. A common program might start at 50°C and increase to 200°C. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of compounds, including aldehydes that may be less volatile or thermally sensitive. nih.gov It is particularly useful for analyzing aldehydes after they have been converted into more stable and UV-active derivatives. epa.govhitachi-hightech.com

A prevalent method involves the derivatization of aldehydes with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones. nih.govepa.govhitachi-hightech.com These derivatives are then separated using a reversed-phase column, such as a C18 column. nih.govlawdata.com.tw The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the gradient being optimized to achieve the best separation of the target analyte from other components and the derivatizing reagent itself. nih.govlawdata.com.tw For example, a mobile phase of acetonitrile/water (55/45, v/v) has been used effectively. lawdata.com.tw Detection is commonly performed using a UV detector set at a wavelength of 360 nm, where the DNPH derivatives exhibit strong absorbance. epa.govlawdata.com.tw

The efficiency of the HPLC method is demonstrated by its ability to provide clear separation of the analyte peak from potential interferences, ensuring accurate quantification. nih.gov Method validation often includes assessing linearity, recovery, and detection limits. For instance, HPLC methods for acetaldehyde have shown linearity up to 80 µM with detection limits in the low micromolar range. nih.gov

Coupling Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the separation and definitive identification of analytes.

GC-MS: Gas chromatography-mass spectrometry combines the separation power of GC with the highly specific detection capabilities of MS. This technique is widely used for the analysis of volatile organic compounds, including aldehydes. nih.gov In a typical GC-MS setup for aldehyde analysis, after separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification. Selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target analytes. nih.govmdpi.com

LC-MS: Liquid chromatography-mass spectrometry is particularly advantageous for the analysis of less volatile or thermally labile compounds. The use of LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, making it a powerful tool for analyzing trace levels of compounds in complex matrices. nih.govnih.gov For aldehyde analysis, after derivatization (e.g., with DNPH), the sample is analyzed by LC-MS/MS. nih.govresearchgate.net This technique has been successfully applied to determine formaldehyde (B43269) and acetaldehyde in various samples with excellent linearity and low detection limits. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic structure can be determined. mtu.edu While no specific X-ray crystallographic data for this compound was found in the provided search results, the technique has been successfully applied to related aldehyde compounds, such as o-phthalaldehyde, to reveal details about their molecular geometry, including dihedral angles and non-planar structures. mtu.edu Such studies are crucial for understanding the solid-state packing and intermolecular interactions of the compound.

Derivatization Strategies for Analytical Enhancement

Derivatization is a common strategy employed to improve the analytical properties of aldehydes for chromatographic analysis. This process involves chemically modifying the aldehyde to create a derivative that is more stable, more easily detectable, or has better chromatographic properties. nih.govmdpi.com

For both GC and HPLC analysis of aldehydes, derivatization is often essential. nih.gov Common derivatizing agents include:

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most widely used reagents for derivatizing aldehydes and ketones. nih.govmdpi.com It reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov These derivatives are highly colored and absorb strongly in the UV-visible region, making them ideal for HPLC-UV detection. epa.govlawdata.com.tw The reaction is typically carried out in an acidic medium. nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is another popular derivatizing agent, particularly for GC analysis with electron capture detection (ECD) or mass spectrometry. mdpi.comnih.gov It reacts with aldehydes to form oxime derivatives that are highly volatile and have excellent electron-capturing properties, leading to very low detection limits. nih.gov This method has been used for the sensitive determination of various aldehydes in different matrices. scielo.brnih.gov

2,2,2-Trifluoroethylhydrazine (TFEH): TFEH is also used as a derivatizing agent for aldehydes, forming hydrazones that can be analyzed by GC-MS. researchgate.net

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix. mdpi.com

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a stationary phase and a mobile gas phase.Separation based on partitioning between a stationary phase and a mobile liquid phase. nih.gov
Typical Column Capillary columns (e.g., TRB-1). scielo.brReversed-phase columns (e.g., C18). nih.govlawdata.com.tw
Mobile Phase Inert gas (e.g., Helium). scielo.brMixture of solvents (e.g., acetonitrile and water). nih.govlawdata.com.tw
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS). nih.govUV-Vis Detector, Mass Spectrometer (MS). nih.govlawdata.com.twnih.gov
Derivatization Often required to improve volatility and detectability (e.g., with PFBHA). scielo.brmdpi.comOften required for UV detection (e.g., with DNPH). nih.govlawdata.com.tw
Application Analysis of volatile and thermally stable compounds.Analysis of a wide range of compounds, including less volatile and thermally sensitive ones. nih.gov

Applications of 2 3 Fluorophenoxy Acetaldehyde in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

The aldehyde and ether functionalities of 2-(3-Fluorophenoxy)acetaldehyde make it a versatile two-carbon building block for the assembly of more complex molecular architectures. The aldehyde group serves as an electrophilic handle for carbon-carbon bond formation, while the fluorophenoxy moiety can be incorporated into a larger scaffold.

The phenoxyacetaldehyde (B1585835) structure is instrumental in constructing heterocyclic rings. By analogy, this compound is a prime candidate for synthesizing fluorinated heterocycles, which are a cornerstone of modern pharmaceuticals and agrochemicals. For instance, the related intermediate, α-phenoxyacetaldehyde diethylacetal, is used in the synthesis of benzofuran (B130515) derivatives. arabjchem.org This suggests a pathway where this compound could undergo cyclization reactions to form fluorinated benzofurans. Furthermore, phenoxyacetaldehyde diethyl acetals have been utilized in Vilsmeier reactions to produce substituted pyridazinones, a class of heterocycles with significant pharmacological and agrochemical relevance. scilit.com

Precursor TypeReactionResulting Heterocycle
Phenoxyacetaldehyde Acetal (B89532)Acid-catalyzed CyclizationBenzofuran arabjchem.org
Phenoxyacetaldehyde AcetalVilsmeier ReactionPyridazinone scilit.com

The aldehyde functionality is a gateway to numerous carbon-carbon bond-forming reactions, enabling the construction of varied and complex carbon skeletons. The reactivity of this compound would parallel that of other aldehydes in fundamental organic reactions.

Key transformations for carbon skeleton construction include:

Wittig Reaction: This reaction would convert the aldehyde into an alkene, allowing for the extension of the carbon chain with a double bond. This approach has been used in the synthesis of bis-aromatic alkynes for agrochemical applications starting from a phenoxyacetaldehyde precursor. researchgate.net

Aldol (B89426) Condensation: Reaction with enolates would form β-hydroxy carbonyl compounds, a foundational transformation for building larger, functionalized molecules.

Grignard and Organolithium Addition: These reactions would convert the aldehyde into a secondary alcohol, incorporating a new alkyl, aryl, or vinyl group.

Corey-Chaykovsky Reaction: Asymmetric epoxidation of aldehydes using sulfonium (B1226848) ylides is a powerful method for producing chiral epoxides, which are key intermediates for pharmaceuticals and agrochemicals. oulu.fi Phenoxyacetaldehyde derivatives are known substrates in such reactions. oulu.fi

Role in Multi-Step Synthetic Sequences

In multi-step syntheses, intermediates that offer robust and predictable reactivity are highly prized. This compound, by virtue of its aldehyde group, can act as a crucial intermediate that is transformed sequentially to build molecular complexity. A notable advanced application is its potential role as a transient directing group. In a recently developed method, 2-phenoxyacetaldehyde dimethyl acetal was used in a dual copper- and aldehyde-catalyzed C-H sulfonylation of benzylamines. nih.govacs.org The aldehyde transiently forms an imine with the benzylamine, directing the sulfonylation to a specific C-H bond before being hydrolyzed, showcasing a sophisticated use of this scaffold in modern synthetic methodology. nih.govacs.org

Precursor in Medicinal Chemistry Research

The fluorophenoxy motif is prevalent in medicinal chemistry due to fluorine's ability to enhance metabolic stability and binding affinity. The phenoxyacetaldehyde core is found in intermediates used to synthesize compounds with a wide range of therapeutic activities.

Berbine Synthesis: Patents have described the use of substituted phenoxyacetaldehyde oximes as intermediates in the synthesis of berbines, a class of heterocyclic alkaloids with reported antibacterial, antidepressant, and analgesic activities. google.com

Amino Sulfone Building Blocks: The C-H sulfonylation reaction directed by a phenoxyacetaldehyde acetal produces amino sulfones, which are valuable building blocks for drug discovery programs. nih.govacs.org

Pyridazinone Derivatives: As mentioned, phenoxyacetaldehydes are precursors to pyridazinones, which are investigated for analgesic, anti-inflammatory, and antimicrobial properties. scilit.com

PrecursorTherapeutic Area/Target ClassReference
Phenoxyacetaldehyde OximeBerbine Alkaloids (e.g., Analgesic, Antibacterial) google.com
Phenoxyacetaldehyde AcetalAmino Sulfones (Medicinal Building Blocks) nih.govacs.org
Phenoxyacetaldehyde AcetalPyridazinones (e.g., Analgesic, Anti-inflammatory) scilit.com

Intermediate in Agrochemical Synthesis

The development of new agrochemicals is critical for crop protection. Fluorinated compounds often exhibit enhanced efficacy and favorable environmental profiles. The phenoxyacetaldehyde scaffold serves as a key intermediate in the synthesis of several classes of agrochemicals.

Herbicides: Phenoxyacetic acids are a major class of herbicides. The parent compound, phenoxyacetaldehyde, is a direct precursor to phenoxyacetic acid. acs.org This suggests that this compound could be an intermediate in the production of novel fluorinated phenoxyacetic acid herbicides.

Fungicides and Insecticides: The synthesis of novel herbicides has been achieved via a Wittig reaction on a phenoxyacetaldehyde intermediate to produce an alkyne. researchgate.net Furthermore, chiral epoxides derived from phenoxyacetaldehydes are valuable intermediates for various agrochemicals. oulu.fi Patents also disclose phenoxyacetaldehyde oximes as intermediates for agrochemicals. google.com

Contribution to Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers. As a functionalized aromatic aldehyde, this compound is positioned as a valuable intermediate in the fine chemical industry. Its ability to participate in the construction of complex, high-value molecules like fluorinated heterocycles and chiral building blocks makes it a significant contributor to the synthesis of advanced materials and active ingredients. arabjchem.orgoulu.fi The production of chromones and flavonoids, which are used as pharmaceuticals and agrochemicals, often involves precursors derived from phenoxy structures. arabjchem.org

Green Chemistry and Sustainable Synthesis Approaches for 2 3 Fluorophenoxy Acetaldehyde

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. jocpr.comkccollege.ac.in For industrial processes, maximizing atom economy is critical for sustainability and cost-effectiveness, as it reduces the generation of waste that requires treatment and disposal. savemyexams.comstudymind.co.uk

Despite the importance of this metric, no specific studies calculating or optimizing the atom economy for the synthesis of 2-(3-Fluorophenoxy)acetaldehyde have been found. General strategies to improve atom economy include favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. jocpr.comkccollege.ac.in

Solvent Selection and Alternatives

The choice of solvent is a major focus in green chemistry, as solvents often contribute the largest proportion of waste in a chemical process.

Use of Water as a Reaction Medium

Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. Its use can significantly improve the safety and environmental profile of a chemical synthesis. While aqueous synthesis has been successfully applied to various organic reactions, there is no published research detailing the synthesis of this compound using water as a primary reaction medium.

Solvent-Free Reaction Conditions

Eliminating solvents entirely represents an even greener approach. Solvent-free synthesis, often achieved through mechanochemistry (grinding) or by running reactions on solid supports, can drastically reduce waste and simplify product purification. rsc.orgrsc.org This methodology has been successfully applied to reactions like aldol (B89426) condensations and the synthesis of heterocyclic compounds. rsc.orgresearchgate.net However, the application of solvent-free conditions for the preparation of this compound has not been reported in the literature.

Catalysis for Enhanced Selectivity and Reduced Waste

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and unwanted byproducts.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has provided powerful tools for asymmetric synthesis, allowing for the creation of specific stereoisomers of chiral molecules. nih.govbeilstein-journals.org The use of organocatalysts is particularly relevant for producing enantiomerically pure fluorinated compounds, which are important in pharmaceuticals. nih.govbeilstein-journals.org While organocatalytic methods for the synthesis of various fluorinated aldehydes and other complex molecules are known, beilstein-journals.orgnih.govnih.gov there are no specific reports on the use of organocatalysts for the synthesis of this compound.

Heterogeneous Catalysis

Heterogeneous catalysts are in a different phase from the reactants, which typically means they are solids used in liquid or gas-phase reactions. A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing them to be recovered and reused, which reduces waste and lowers costs. rsc.org Examples include catalysts supported on polymers or inorganic materials like silica (B1680970) or alumina. nih.gov Despite their benefits and wide application in green synthesis, there is no available research describing the use of heterogeneous catalysts for the production of this compound.

Energy Efficiency in Synthetic Routes

The primary route for synthesizing this compound is a variation of the Williamson ether synthesis. This involves the reaction of a 3-fluorophenoxide with a two-carbon electrophile, such as a haloacetaldehyde or its synthetic equivalent. The energy efficiency of this process is a key consideration in green chemistry, and several strategies can be employed to minimize energy consumption.

Conventional vs. Advanced Heating Methods

Traditional Williamson ether synthesis often relies on conventional heating with oil baths or heating mantles, which can be energy-intensive and lead to long reaction times. gordon.eduresearchgate.net Heating a reaction mixture to reflux in solvents like dimethylformamide (DMF) or acetonitrile (B52724) for several hours is a common but energetically demanding practice. chem-station.com

Catalysis and Reaction Conditions

The choice of catalyst and reaction conditions plays a significant role in the energy profile of the synthesis.

Phase-Transfer Catalysis (PTC): The reaction between an aqueous solution of sodium 3-fluorophenolate and an organic solution of a haloacetaldehyde can be sluggish due to the immiscibility of the phases. Phase-transfer catalysis addresses this by using a catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport the phenoxide anion into the organic phase for reaction. crdeepjournal.orgwikipedia.orgslideshare.netfzgxjckxxb.com This accelerates the reaction rate, often allowing for lower reaction temperatures and shorter durations, thereby saving energy. rjptonline.org PTC is recognized as a green chemistry tool because it can also reduce the need for harsh solvents. fzgxjckxxb.com

Solvent Selection and Temperature: The use of high-boiling point polar aprotic solvents like DMF is common but requires significant energy input to reach and maintain high temperatures. chem-station.com Exploring lower-boiling solvents or even solvent-free conditions, especially in conjunction with microwave irradiation, can lead to substantial energy savings. researchgate.netresearchgate.net Some modern approaches to Williamson synthesis have explored high-temperature conditions (around 300°C) which can increase the reactivity of weaker alkylating agents, potentially streamlining the process on an industrial scale. wikipedia.org

Below is a comparative table illustrating the potential energy efficiency gains from adopting advanced synthetic methods.

ParameterConventional Williamson SynthesisMicrowave-Assisted SynthesisPhase-Transfer Catalysis (PTC)
Heating Method Oil Bath / Heating MantleMicrowave IrradiationOil Bath / Mechanical Stirring
Typical Reaction Time Several hoursMinutes to < 1 hour rasayanjournal.co.inCan be significantly reduced
Energy Input High and sustainedLower, short bursts researchgate.netLower due to milder conditions
Solvent Use Often requires high-boiling solvents (e.g., DMF) chem-station.comCan use lower-boiling solvents or be solvent-free youtube.comOften biphasic systems (e.g., water/organic) fzgxjckxxb.com
Efficiency Principle -Rapid, direct heating researchgate.netEnhanced interfacial reaction slideshare.net

Flow Chemistry Applications in the Synthesis and Transformation of 2 3 Fluorophenoxy Acetaldehyde

Advantages of Continuous Flow Over Batch Processes

Continuous flow processing provides inherent advantages for chemical synthesis, including superior control, enhanced safety, and increased efficiency, which are especially beneficial for the production of aldehydes.

Flow chemistry systems offer precise manipulation of critical reaction parameters like temperature, pressure, residence time, and mixing. amf.chlabmanager.com This is achieved by continuously passing small volumes of reactants through a well-controlled reactor environment. amf.ch This high degree of control minimizes the batch-to-batch variability common in larger, static reactors, leading to excellent reproducibility and more consistent product quality. mt.comrsc.org For sensitive compounds like aldehydes, this precision prevents over-reaction and the formation of impurities. rsc.org Furthermore, real-time monitoring with integrated process analytical technology (PAT), such as FTIR spectroscopy, allows for immediate adjustments, ensuring the process remains at a steady state under optimal conditions. mt.comacs.org

Flow reactors inherently possess a high surface-area-to-volume ratio, which allows for exceptionally efficient heat exchange. youtube.comorganic-chemistry.org This feature is critical for managing highly exothermic or endothermic reactions, preventing the formation of dangerous hot spots and minimizing side reactions that can occur in large batch vessels. stolichem.comvapourtec.com The small internal dimensions of these reactors also promote rapid and efficient mixing (mass transfer), ensuring that reactants are combined thoroughly and quickly. organic-chemistry.orgyoutube.com This leads to faster reaction rates and can improve selectivity and yield. chemanager-online.comresearchgate.net

A key safety benefit of flow chemistry is the small volume of material being reacted at any given moment. stolichem.comseqens.com This drastically reduces the risks associated with handling hazardous reagents or potentially explosive intermediates. chemanager-online.comcomchart.com The "on-demand" nature of continuous production also eliminates the need to store large quantities of unstable compounds. acs.org Flow chemistry setups are typically more compact than their batch counterparts, resulting in a smaller manufacturing footprint and potentially lower capital investment. kncv.nl

Specific Flow Reactor Setups for Aldehyde Chemistry

The synthesis and subsequent reactions of aldehydes benefit from various flow reactor designs tailored to specific chemical transformations. Common setups include plug flow reactors (PFRs), packed-bed reactors, and specialized systems for multiphasic reactions. organic-chemistry.orgnumberanalytics.com

Plug Flow Reactors (PFRs): Often constructed from coils of tubing (e.g., PFA, stainless steel), PFRs are ideal for many homogenous liquid-phase reactions. youtube.com For example, the reduction of an ester to an aldehyde, a notoriously difficult transformation to control in batch due to over-reduction, can be precisely managed in a PFR by controlling residence time and temperature. rsc.org

Packed-Bed Reactors: These reactors are filled with a solid material, such as a heterogeneous catalyst or an immobilized reagent. numberanalytics.com For the synthesis of an aldehyde via alcohol oxidation, a packed-bed reactor containing a supported oxidizing agent (e.g., Ru/Al₂O₃) can be used to continuously convert the alcohol with high selectivity. researchgate.net This setup simplifies product purification, as the catalyst remains contained within the reactor. researchgate.net Similarly, immobilized enzymes in a packed-bed can be used for biocatalytic aldehyde synthesis. rsc.orgbeilstein-journals.org

Multiphase Flow Reactors: Reactions involving gases and liquids, such as certain oxidations or hydrogenations, require specialized reactors that promote efficient gas-liquid mass transfer. nih.gov Tube-in-tube or membrane reactors can be used to safely introduce gaseous reagents like oxygen or hydrogen into a liquid stream, ensuring high interfacial contact for an efficient reaction. rsc.orgresearchgate.net Photochemical transformations of aldehydes can also be performed in flow using transparent tubing wrapped around a light source to ensure uniform irradiation. youtube.comresearchgate.net

Interactive Data Table: Comparison of Reactor Setups for Aldehyde Chemistry

Reactor TypeTypical Application for Aldehyde ChemistryKey Advantages
Plug Flow Reactor (PFR) Homogeneous reactions (e.g., ester reduction, functional group protection)Simple design, precise residence time control.
Packed-Bed Reactor Heterogeneous catalysis (e.g., alcohol oxidation), immobilized reagents/enzymes.Easy catalyst separation, potential for catalyst reuse. researchgate.netbeilstein-journals.org
Gas-Liquid Reactor Reactions with gaseous reagents (e.g., oxidation with O₂, hydrogenation)Enhanced safety for handling pressurized gases, high mass transfer. nih.gov
Photochemical Reactor Light-induced reactions (e.g., photochemical deformylation)Uniform irradiation, improved efficiency and safety over batch photochemistry. youtube.comacs.org

Scale-Up Considerations and Industrial Relevance

Scaling up a continuous flow process differs fundamentally from batch production. Instead of using larger and larger vessels, which can introduce new challenges in mixing and heat transfer, flow processes are typically scaled by "numbering-up" or "scaling-out." stolichem.com This involves running multiple reactors in parallel to increase throughput. labmanager.comacs.org This modular approach preserves the optimal reaction conditions identified at the lab scale, ensuring consistent product quality during large-scale production. comchart.com

The industrial relevance of flow chemistry is rapidly growing in the fine chemical and pharmaceutical sectors. seqens.comkncv.nl Its ability to produce high-purity compounds safely and efficiently makes it an attractive technology for manufacturing key intermediates like 2-(3-Fluorophenoxy)acetaldehyde. amf.ch The adoption of flow processes can lead to reduced production costs, less waste, and more sustainable manufacturing practices. researchgate.net

Integration of Reaction and Downstream Processing in Flow Systems

A significant advantage of flow chemistry is the potential to "telescope" multiple synthetic and purification steps into a single, integrated continuous process. organic-chemistry.orgacs.org This eliminates the need to isolate and handle intermediates, which improves efficiency and safety. mit.edu

For a compound like this compound, an integrated flow system could be designed as follows:

Reaction: The precursor alcohol is pumped into a packed-bed reactor containing an immobilized oxidant to generate the aldehyde. researchgate.net

In-line Quenching: The product stream is immediately mixed with a quenching agent in a T-mixer to stop the reaction. organic-chemistry.org

Liquid-Liquid Extraction: The stream then flows into a membrane-based separator for continuous liquid-liquid extraction to remove impurities or byproducts. mit.edu

Solvent Swap: If a different solvent is needed for the next step, a continuous solvent-swapping unit can be integrated. mit.edu

Final Product Collection: The purified product stream is collected for use in a subsequent telescoped reaction or as the final product.

This seamless integration minimizes manual handling, reduces waste, and allows for a fully automated and highly efficient manufacturing process from starting material to final product. acs.orgmit.edu

Future Research Directions and Outlook

Development of Novel Synthetic Pathways

The future synthesis of 2-(3-Fluorophenoxy)acetaldehyde will likely move beyond traditional multi-step sequences to embrace more efficient and sustainable methodologies. Key areas for development include the adoption of advanced catalytic systems and process intensification technologies.

Modern organic synthesis is increasingly focused on principles of green chemistry and atom economy. acs.org Future pathways could involve C-H activation strategies to directly couple 3-fluorophenol (B1196323) with a two-carbon aldehyde synthon, thereby reducing the number of synthetic steps and pre-functionalization required. acs.org Furthermore, the use of photocatalysis and biocatalysis represents a significant frontier. acs.orgkreddsci.com Enzymes, for instance, could offer highly selective routes to aryloxyacetaldehydes under mild, aqueous conditions, minimizing waste and enhancing the environmental profile of the synthesis. solubilityofthings.com

Below is a comparative table outlining a traditional versus a potential future synthetic approach.

FeatureTraditional Pathway (e.g., Williamson Ether Synthesis & Oxidation)Future Pathway (e.g., Direct Catalytic Coupling)
Key Steps 1. Deprotonation of 3-fluorophenol. 2. Reaction with a 2-haloacetaldehyde equivalent. 3. Possible oxidation step.Single-step C-O coupling using a specialized catalyst.
Catalyst Stoichiometric base (e.g., NaH, K₂CO₃).Sub-stoichiometric transition metal or photoredox catalyst.
Efficiency Moderate to good yields, but can generate significant salt waste.Potentially higher atom economy and lower waste generation.
Conditions Often requires anhydrous solvents and elevated temperatures.Could proceed under milder, more sustainable conditions.

Exploration of Undiscovered Reactivity Modes

The aldehyde functional group is a linchpin of organic reactivity, but its full potential within the this compound framework remains to be unlocked. Future research should aim to explore novel transformations that leverage the electronic influence of the 3-fluorophenoxy group.

The electron-withdrawing nature of the fluorine atom can modulate the reactivity of both the aromatic ring and the aldehyde. This could be exploited in asymmetric catalysis to generate chiral alcohols, amines, or carbon-carbon bonds with high enantioselectivity. Moreover, the ether linkage, often considered robust, could be targeted for controlled cleavage or rearrangement reactions using specialized catalysts, opening up pathways to other functionalized phenols.

Emerging fields like photocatalysis could reveal entirely new reaction manifolds. kreddsci.com For example, the aromatic ring of this compound might participate in novel cycloadditions or C-H functionalization reactions when activated by light in the presence of a suitable catalyst, transformations that are inaccessible through traditional thermal methods.

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. The synergy between advanced experimental techniques and high-level computational chemistry will be pivotal in elucidating the behavior of this compound.

Computational methods, particularly Density Functional Theory (DFT), can model transition states and reaction profiles with high accuracy. nih.gov This allows researchers to predict the regioselectivity and stereoselectivity of reactions, rationalize unexpected outcomes, and screen potential catalysts before committing to laboratory work. researchgate.net For instance, computational studies could clarify how the fluorine substituent influences the preferred reaction pathway in electrophilic aromatic substitution or nucleophilic addition to the aldehyde. nih.govresearchgate.net

These theoretical predictions can be validated and refined using advanced experimental tools. In-situ reaction monitoring with techniques like NMR or HPLC provides real-time kinetic data, which can be used to corroborate or challenge computational models. chemai.io This combined approach provides a powerful cycle of prediction and verification, accelerating the discovery of new chemical reactivity.

Integration with Emerging Technologies (e.g., Artificial Intelligence for Reaction Prediction)

The paradigm of chemical research is being transformed by automation and artificial intelligence (AI). nso-journal.org These technologies promise to dramatically accelerate the pace of discovery for molecules like this compound.

AI and machine learning algorithms can analyze vast datasets of chemical reactions to predict the outcomes of unknown transformations with increasing accuracy. eurekalert.orgresearchgate.net For a given reaction involving this compound, an AI model could predict the major product, potential byproducts, and even suggest optimal reaction conditions, saving significant experimental time and resources. kreddsci.comchemai.io This predictive power is particularly valuable for navigating the complex interplay of factors that govern selectivity in multifunctional molecules. eurekalert.org

Furthermore, the integration of AI with automated synthesis platforms, such as flow chemistry systems, enables the concept of a "self-driving laboratory". nso-journal.orgacs.org Such a system could autonomously design, execute, and analyze reactions of this compound, systematically exploring a wide range of reaction conditions to rapidly identify novel and efficient synthetic routes.

Emerging TechnologyApplication to this compound ResearchPotential Impact
Artificial Intelligence Predict reaction outcomes and retrosynthetic pathways. researchgate.netAccelerates discovery of new derivatives and synthetic routes.
Flow Chemistry Enable safe and scalable synthesis with precise control over parameters. kreddsci.comacs.orgImproves reaction efficiency, safety, and ease of scale-up.
Automation/Robotics Perform high-throughput screening of reaction conditions. nso-journal.orgReduces manual effort and increases the volume of experiments.
Biocatalysis Develop highly selective and sustainable enzymatic syntheses. solubilityofthings.comOffers green and efficient production methods.

Expansion into New Areas of Material Science and Organic Chemistry

The unique combination of a reactive aldehyde and a fluorinated aromatic ether suggests that this compound could serve as a valuable building block in material science and specialized areas of organic chemistry.

In polymer chemistry, the aldehyde group can participate in polymerization reactions to form novel polyacetals or be used to functionalize existing polymer backbones. The presence of the fluorophenoxy group could impart desirable properties to these materials, such as enhanced thermal stability, chemical resistance, or specific optical characteristics. A related compound, [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde, has been investigated for its potential to contribute to new polymers or coatings.

In medicinal chemistry, the 3-fluorophenoxy motif is a common feature in bioactive molecules. The aldehyde handle of this compound provides a versatile anchor point for constructing more complex molecular architectures through reactions like reductive amination or Wittig-type olefination. This could facilitate the rapid generation of libraries of novel compounds for biological screening. The development of new fluorinated building blocks remains a significant goal in the synthesis of pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Fluorophenoxy)acetaldehyde in laboratory settings?

  • Methodological Answer : A common approach involves nucleophilic substitution of 3-fluorophenol with chloroacetaldehyde derivatives. For example, analogous syntheses (e.g., 2-(4-fluorophenyl)acetaldehyde) use a base catalyst like K₂CO₃ in acetonitrile under reflux, followed by purification via column chromatography . Optimization may require adjusting reaction time (e.g., 24 hours for similar aldehydes) and monitoring progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming the aldehyde proton (δ ~9.7–9.8 ppm) and fluorine-induced deshielding effects on adjacent protons .
  • FTIR : Identifies the carbonyl stretch (C=O) near 1720–1700 cm⁻¹ and C-F bonds at 1100–1000 cm⁻¹ .
  • Single-crystal XRD : Resolves steric effects of the 3-fluorophenoxy group on molecular geometry .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability is influenced by temperature and solvent. Store at 0–6°C in anhydrous solvents (e.g., acetonitrile) to prevent oxidation. Monitor degradation via HPLC or UV-Vis spectroscopy, as acetaldehydes are prone to dimerization or hydration .

Advanced Research Questions

Q. How does the fluorine substituent’s position (meta vs. para/ortho) influence reactivity and selectivity in nucleophilic addition reactions?

  • Methodological Answer : The meta-fluorine’s electron-withdrawing effect enhances electrophilicity at the aldehyde group, favoring nucleophilic attack. Compare kinetics with para/ortho analogs (e.g., 2-(4-fluorophenoxy)acetaldehyde) using Hammett plots or DFT calculations to quantify substituent effects .

Q. What experimental strategies mitigate discrepancies in reaction yields during large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to improve phenoxide ion formation .
  • Solvent Optimization : Replace acetonitrile with DMF for higher polarity, which may enhance reaction rates .
  • Inert Atmosphere : Use N₂/Ar to prevent aldehyde oxidation, particularly during prolonged reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Use fluorometric assays (e.g., Acetaldehyde Assay Kit) to quantify bioactivity thresholds and compare with structurally similar aldehydes .
  • Metabolic Pathway Analysis : Investigate interactions with aldehyde dehydrogenase isoforms (ALDH1A1/ALDH2) using enzyme inhibition assays .

Q. What are the best practices for handling this compound to minimize health risks?

  • Methodological Answer :

  • PPE : Use nitrile gloves, sealed goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize residual aldehyde with sodium bisulfite before incineration to avoid environmental release .

Q. What role does this compound play in studying enzyme interactions or metabolic pathways?

  • Methodological Answer : It serves as a substrate analog in probing aldehyde dehydrogenase (ALDH) kinetics. Use stopped-flow spectroscopy to measure binding affinity (Kₘ) and compare with fluorinated analogs (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) to assess halogen effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.